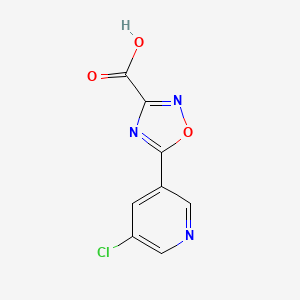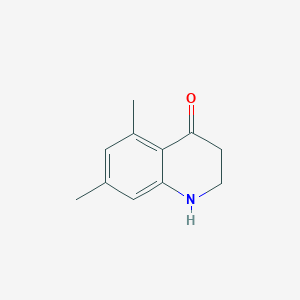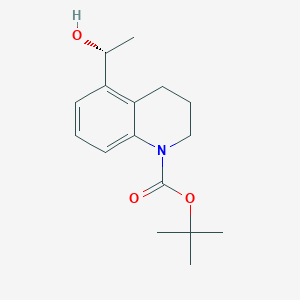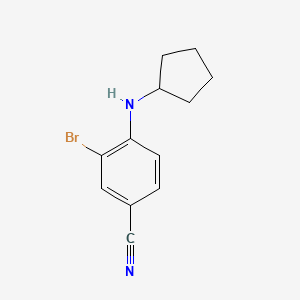![molecular formula C29H24O2 B13323656 (1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene](/img/structure/B13323656.png)
(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z,11Z)-15,24-dimethoxyhexacyclo[178002,1103,8013,17022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene is a complex polycyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene likely involves multiple steps, including the formation of the hexacyclic core and the introduction of methoxy groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexacyclic core through cyclization of suitable precursors.
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques like chromatography and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene may undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution of methoxy groups with other functional groups using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield hydroxyl or carbonyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene may be used as a building block for the synthesis of more complex molecules or as a model compound for studying polycyclic structures.
Biology
In biology, this compound may be investigated for its potential biological activity, such as antimicrobial or anticancer properties, due to its unique structure.
Medicine
In medicine, derivatives of this compound may be explored for therapeutic applications, including drug development and delivery.
Industry
In industry, this compound may find applications in materials science, such as the development of new polymers or advanced materials.
作用機序
The mechanism of action of (1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene depends on its specific interactions with molecular targets. These may include:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
DNA Intercalation: Insertion between DNA base pairs, potentially affecting gene expression.
類似化合物との比較
Similar Compounds
Hexacyclic Compounds: Other hexacyclic compounds with different substituents.
Methoxy-Substituted Compounds: Compounds with methoxy groups on different ring systems.
Uniqueness
(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene is unique due to its specific arrangement of rings and methoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C29H24O2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene |
InChI |
InChI=1S/C29H24O2/c1-30-24-11-12-27-19(15-24)8-10-21-14-23-17-25(31-2)16-22(23)13-20-9-7-18-5-3-4-6-26(18)28(20)29(21)27/h3-13,16H,14-15,17H2,1-2H3/b20-13-,29-28- |
InChIキー |
YYZZSKUDOWBNMK-UCCSVVJOSA-N |
異性体SMILES |
COC1=CC=C\2C(=CC=C3/C2=C/4\C(=C/C5=C(C3)CC(=C5)OC)\C=CC6=CC=CC=C64)C1 |
正規SMILES |
COC1=CC=C2C(=CC=C3C2=C4C(=CC5=C(C3)CC(=C5)OC)C=CC6=CC=CC=C64)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate](/img/structure/B13323595.png)

![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13323599.png)

![3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B13323612.png)

![Benzyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B13323616.png)
![3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13323623.png)

![1-Benzyl 2-methyl (2S,4S)-4-((R)-7-(tert-butoxycarbonyl)-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13323629.png)
![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13323632.png)
